molecular formula C26H21N3O4 B11402707 Methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate

Methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B11402707
M. Wt: 439.5 g/mol
InChI Key: RJQBUKMIUGGTJS-UHFFFAOYSA-N
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Description

Methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate: is a mouthful, but its structure reveals its significance. Let’s break it down:

    Methyl: Indicates the presence of a methyl group (CH₃).

    3-(4-acetamidophenoxy): Refers to a phenoxy group (C₆H₅O) attached at the third position of the pyridazine ring, with an acetamido (CH₃CONH-) substituent at the fourth position.

    5,6-diphenylpyridazine-4-carboxylate: The core structure consists of a pyridazine ring (a six-membered heterocycle containing two nitrogen atoms) with phenyl groups (C₆H₅) at positions 5 and 6. The carboxylate group (COO⁻) is attached at the fourth position.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For example:

    Phenoxylation: The phenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using a phenol derivative.

    Acetamidation: The acetamido group can be added through acylation of an amine with acetic anhydride.

    Pyridazine Formation: The pyridazine ring can be synthesized by cyclization of suitable precursors.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as continuous flow processes or optimized batch reactions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction could yield the corresponding amine or other reduced forms.

    Substitution: Benzylic positions are susceptible to nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation formed.

Common Reagents and Conditions::

    NBS (N-bromosuccinimide): Used for benzylic bromination.

    Hydrogenation Catalysts: For reduction reactions.

    Acids/Bases: May be employed for functional group transformations.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties, such as anti-inflammatory or antimicrobial effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyridazine derivatives. Its uniqueness lies in the combination of the phenoxy, acetamido, and carboxylate functionalities.

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 3-(4-acetamidophenoxy)-5,6-diphenylpyridazine-4-carboxylate

InChI

InChI=1S/C26H21N3O4/c1-17(30)27-20-13-15-21(16-14-20)33-25-23(26(31)32-2)22(18-9-5-3-6-10-18)24(28-29-25)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,27,30)

InChI Key

RJQBUKMIUGGTJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NN=C(C(=C2C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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